n-(Furan-2-ylmethyl)-2-(4-methyl-1h-pyrazol-1-yl)ethan-1-amine n-(Furan-2-ylmethyl)-2-(4-methyl-1h-pyrazol-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19937851
InChI: InChI=1S/C11H15N3O/c1-10-7-13-14(9-10)5-4-12-8-11-3-2-6-15-11/h2-3,6-7,9,12H,4-5,8H2,1H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

n-(Furan-2-ylmethyl)-2-(4-methyl-1h-pyrazol-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC19937851

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

n-(Furan-2-ylmethyl)-2-(4-methyl-1h-pyrazol-1-yl)ethan-1-amine -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C11H15N3O/c1-10-7-13-14(9-10)5-4-12-8-11-3-2-6-15-11/h2-3,6-7,9,12H,4-5,8H2,1H3
Standard InChI Key ILIYZDSBRDNUHS-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)CCNCC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

N-(Furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine consists of two heterocyclic rings: a furan (oxygen-containing) and a 4-methylpyrazole (nitrogen-containing). The furan ring is attached via a methylene group to an ethanamine backbone, which is further substituted with the pyrazole moiety. The IUPAC name, N-(furan-2-ylmethyl)-2-(4-methylpyrazol-1-yl)ethanamine, reflects this connectivity.

Key structural descriptors include:

  • Canonical SMILES: CC1=CN(N=C1)CCNCC2=CC=CO2

  • InChIKey: ILIYZDSBRDNUHS-UHFFFAOYSA-N

  • PubChem CID: 53615598

The compound’s planar furan ring and the pyrazole’s aromaticity contribute to its reactivity, enabling participation in hydrogen bonding and π-π stacking interactions.

Physicochemical Profile

Table 1 summarizes critical physicochemical properties derived from experimental and computational data:

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
XLogP31.09
Topological Polar Surface Area43.84 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (XLogP3 = 1.09) and polar surface area (43.84 Ų) suggest balanced membrane permeability and solubility, favorable for drug-like properties.

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine involves sequential functionalization of furan and pyrazole precursors. A representative route includes:

  • Alkylation of Pyrazole: 4-Methylpyrazole is alkylated using 2-chloroethylamine in THF, yielding 2-(4-methyl-1H-pyrazol-1-yl)ethanamine.

  • Coupling with Furan: The ethanamine intermediate reacts with furfuryl bromide in dimethylformamide (DMF), facilitated by a base such as potassium carbonate.

Alternative methods adapt protocols for related pyrazole amines, such as hydrogenation of nitro intermediates using palladium on carbon (Pd/C) . For example, 1-ethyl-4-nitro-1H-pyrazole undergoes catalytic hydrogenation to produce 1-ethyl-1H-pyrazol-4-amine, a step transferable to the target compound’s synthesis .

Purification and Characterization

Post-synthesis, purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the ¹H NMR spectrum exhibits signals for the furan’s protons (δ 6.3–7.4 ppm) and the pyrazole’s methyl group (δ 2.3 ppm).

Biological Activities and Mechanistic Insights

Molecular Interactions

While direct studies on N-(furan-2-ylmethyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine are sparse, its structural analogs exhibit diverse activities:

  • Pyrazole derivatives inhibit enzymes like cyclooxygenase-2 (COX-2) and kinases.

  • Furan-containing compounds demonstrate antimicrobial and antitumor effects via DNA intercalation or reactive oxygen species (ROS) generation.

The compound’s amine group may facilitate hydrogen bonding with biological targets, while the aromatic systems could engage in hydrophobic interactions.

Predictive Pharmacokinetics

Computational models predict:

  • High gastrointestinal absorption (AlogP = 0.22).

  • Blood-brain barrier permeability, suggesting potential central nervous system (CNS) activity.

  • No significant cytochrome P450 inhibition, reducing drug-drug interaction risks.

These properties position it as a viable lead compound for neuroactive or anti-inflammatory agents.

Applications in Medicinal Chemistry

CompoundTargetActivityReference
CelecoxibCOX-2Anti-inflammatory
FuranomycinBacterial cell wallAntibiotic
Target CompoundUndeterminedPredictive kinase inhibition

Modifications to the furan’s substituents or pyrazole’s methyl group could enhance selectivity. For example, introducing electron-withdrawing groups on the furan may improve metabolic stability.

Synthetic Versatility

The compound serves as a scaffold for generating derivatives:

  • Acylation: The primary amine reacts with acyl chlorides to form amides.

  • Ring Functionalization: Electrophilic substitution on the furan or pyrazole rings diversifies the chemical space.

Research Gaps and Future Directions

Current literature lacks in vivo data and target validation studies. Priority areas include:

  • Target Identification: Screening against kinase libraries or G protein-coupled receptors (GPCRs).

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

  • Formulation Development: Optimizing solubility via salt formation or prodrug strategies.

Collaborative efforts between synthetic chemists and pharmacologists could accelerate translational research.

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